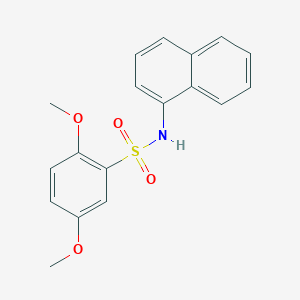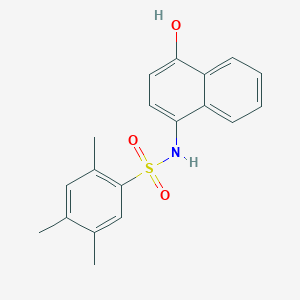
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide, also known as BON, is a chemical compound that has gained significant attention in the field of scientific research. BON is a sulfonamide derivative that possesses a unique chemical structure, making it a valuable compound for various research applications.
作用機序
The mechanism of action of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide involves the inhibition of specific enzymes and proteins that are involved in various physiological processes. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of pH balance in the body. Additionally, this compound has been found to inhibit the activity of various kinases, which are proteins that regulate cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been found to possess anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, this compound has been shown to possess anti-oxidant properties, which can help protect cells from oxidative damage. This compound has also been found to inhibit the growth of cancer cells, making it a potential treatment option for various types of cancer.
実験室実験の利点と制限
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has several advantages and limitations for lab experiments. One of the primary advantages of this compound is its unique chemical structure, which makes it a valuable compound for various research applications. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of this compound is its relatively high cost, which can make it difficult to obtain for some researchers.
将来の方向性
There are several future directions for the research of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Finally, the development of more cost-effective synthesis methods for this compound could make it more accessible to researchers.
合成法
The synthesis of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide involves a multi-step process that requires several chemical reactions. The initial step involves the conversion of 3-bromo-4-hydroxy-1-naphthol to its corresponding sulfonamide derivative using benzenesulfonyl chloride. The final step involves the introduction of a fluorine atom to the benzene ring using a fluorinating agent. The resulting product is this compound, or this compound.
科学的研究の応用
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary research applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins. Additionally, this compound has been found to possess anti-inflammatory and anti-oxidant properties, making it a valuable compound for the treatment of various inflammatory diseases.
特性
分子式 |
C16H11BrFNO3S |
|---|---|
分子量 |
396.2 g/mol |
IUPAC名 |
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H11BrFNO3S/c17-14-9-15(12-3-1-2-4-13(12)16(14)20)19-23(21,22)11-7-5-10(18)6-8-11/h1-9,19-20H |
InChIキー |
CAMNZAZSAHUYIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Br)NS(=O)(=O)C3=CC=C(C=C3)F |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Br)NS(=O)(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)

![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)
![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)
![Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)
![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280914.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280922.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280924.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)
